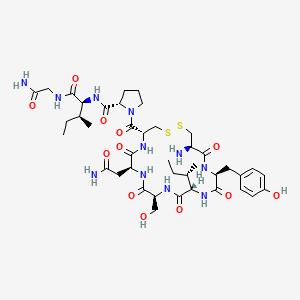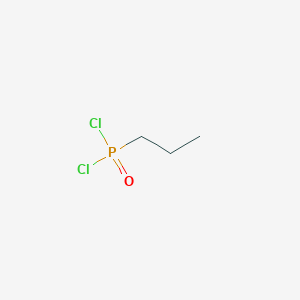
(Ser4,Ile8)-Oxytocin
Übersicht
Beschreibung
“(Ser4,Ile8)-Oxytocin” is a neuropeptide and an analog of oxytocin . In vivo, it increases the activity of slow-firing oxytocin neurons and triggers the milk ejection reflex in female rats when injected into the third ventricle at a dose of 1 ng . It induces uterine contraction in female rats and prevents penile erection and yawning in male rats . Additionally, it decreases blood glucose, glucose intolerance, and hyperinsulinemia without affecting body weight in mice with high-fat diet-induced type 2 diabetes .
Molecular Structure Analysis
The molecular formula of “this compound” is C41H63N11O12S2 . The exact mass is 965.41000 and the molecular weight is 966.13500 . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .
Physical And Chemical Properties Analysis
The density of “this compound” is 1.277 g/cm3 . The boiling point is 1483.4ºC at 760 mmHg . The flash point is 850.9ºC . The solubility in water is 1 mg/ml .
Wissenschaftliche Forschungsanwendungen
Evolutionary Significance
(Ser4,Ile8)-Oxytocin, also known as Isotocin, plays a significant role in the evolutionary lineage of neurohypophysial hormones. This peptide, identified in bony fishes, represents an evolutionary stage in the development of oxytocin-like and vasopressin-like peptides in vertebrates. The transition from Isotocin to Mesotocin in lungfishes marks an evolutionary step from aquatic to land vertebrates. This progression continues with Mesotocin being replaced by Oxytocin in marsupials, leading to the exclusive presence of Oxytocin in placental mammals. This evolutionary trajectory reflects the preserved nonapeptide pattern and the importance of receptor-fitting selective pressure in maintaining the invariability of these peptides, particularly in placental mammals (Acher, Chauvet, & Chauvet, 1995).
Pharmacological Studies
Research involving the synthesis and pharmacological evaluation of oxytocin analogs, including this compound, has been conducted to understand the specific structural aspects of oxytocin that influence its interaction with receptors. These studies have led to insights into the importance of specific amino acid sequences and structures in oxytocin's bioactivity, particularly in terms of its receptor binding and resulting physiological effects (Yuan et al., 2002).
Behavioral and Social Implications
Investigations into oxytocin-related peptides, including this compound, have provided valuable insights into their roles in influencing various behaviors and social interactions. Studies have indicated that oxytocin and its analogs can significantly affect social behaviors such as trust, bonding, and aggression, both in animal models and potentially in humans. These findings suggest a broader, complex role for these peptides in the modulation of social and emotional aspects of behavior (Macdonald & Macdonald, 2010).
Wirkmechanismus
Target of Action
It is known that oxytocin and its analogs generally interact with oxytocin receptors, which are a type of g-protein coupled receptor found in various tissues throughout the body .
Mode of Action
This could involve the activation of secondary messenger systems, leading to various cellular responses .
Biochemical Pathways
Oxytocin and its analogs are known to influence several biochemical pathways, including those involved in the regulation of social behavior, stress response, and reproduction .
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug molecule are crucial for its efficacy and safety . These properties determine how the molecule is absorbed and distributed within the body, how it is metabolized, and how it is eventually eliminated .
Result of Action
It can be inferred that, like oxytocin, it likely influences a range of cellular processes, potentially including cell proliferation, migration, and differentiation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like (Ser4,Ile8)-Oxytocin. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its ability to interact with its target receptors .
Eigenschaften
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H63N11O12S2/c1-5-20(3)32(39(62)45-16-31(44)56)51-38(61)29-8-7-13-52(29)41(64)28-19-66-65-18-24(42)34(57)46-25(14-22-9-11-23(54)12-10-22)36(59)50-33(21(4)6-2)40(63)48-27(17-53)37(60)47-26(15-30(43)55)35(58)49-28/h9-12,20-21,24-29,32-33,53-54H,5-8,13-19,42H2,1-4H3,(H2,43,55)(H2,44,56)(H,45,62)(H,46,57)(H,47,60)(H,48,63)(H,49,58)(H,50,59)(H,51,61)/t20-,21-,24-,25-,26-,27-,28-,29-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMINXPSYULINQV-XPLLYYSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NCC(=O)N)CC(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N)CC(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63N11O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873488 | |
| Record name | Isotocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550-21-0 | |
| Record name | Isotocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Isotocin represents a key stage in the evolution of neurohypophysial hormones. It is considered an evolutionary intermediate between vasotocin, found in primitive vertebrates, and mesotocin, found in amphibians, reptiles, birds, and marsupials. The transition from isotocin to mesotocin can be observed in lungfishes, representing the move from aquatic to terrestrial life. [] This suggests that subtle changes in the structure of these hormones played a crucial role in adapting to different environments.
A: Isotocin ([Ser4,Ile8]-oxytocin) differs from mammalian oxytocin in two amino acid positions. It has a serine residue at position 4 instead of glutamine and an isoleucine residue at position 8 instead of leucine. [] These seemingly small differences can significantly impact the peptide's binding affinity to oxytocin receptors and its subsequent biological activity.
A: While research on isotocin is less extensive compared to mammalian oxytocin, studies have shown that it exhibits a range of pharmacological effects in fish, including osmoregulation, social behavior, and reproduction. [] These effects are mediated through its interaction with oxytocin-like receptors in fish.
A: While isotocin itself might not be the primary focus in mammalian studies, research on oxytocin analogs, including those with structural similarities to isotocin, can provide valuable insights. For instance, [Ser4, Ile8]-oxytocin has been investigated for its potential anti-diabetic effects in mouse models. []
A: Studying isotocin and its analogs allows researchers to delve into the structure-activity relationship of this important hormone family. By understanding how subtle structural changes impact biological activity, scientists can potentially develop novel therapeutics with improved selectivity and efficacy for various conditions, including metabolic disorders. []
A: The synthesis of isotocin, like other peptides, requires careful consideration of amino acid protecting groups and coupling strategies to ensure the correct sequence and stereochemistry. [, ] Early studies highlighted the challenges in synthesizing and purifying sufficient quantities for pharmacological investigations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene](/img/structure/B1583832.png)



